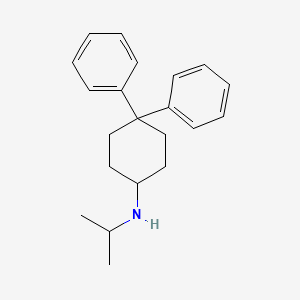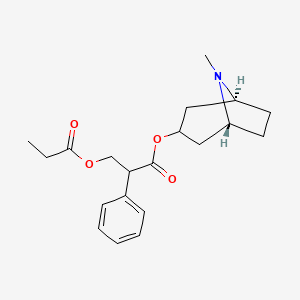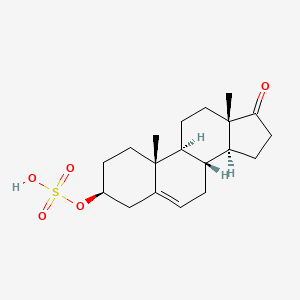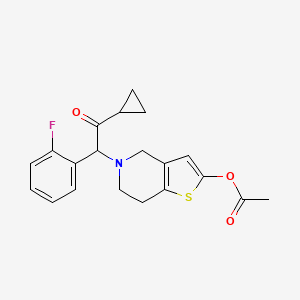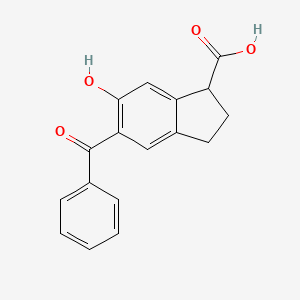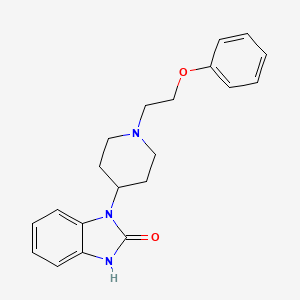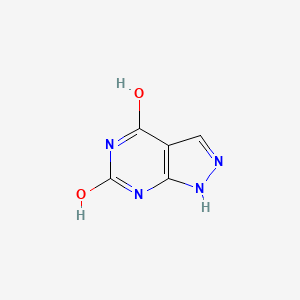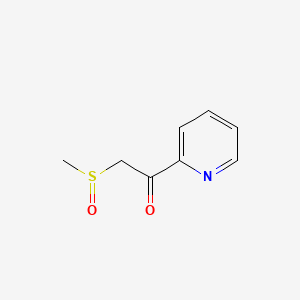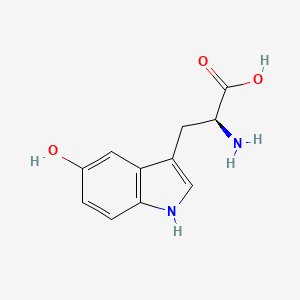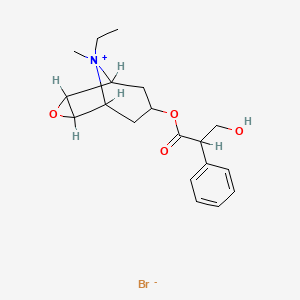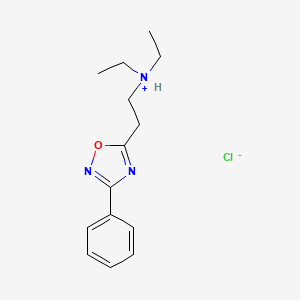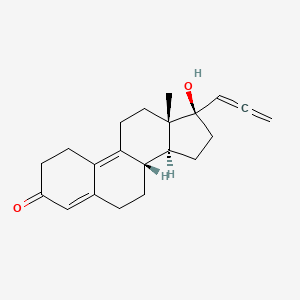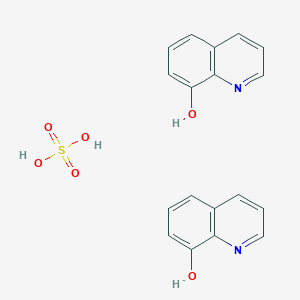
Sulfato de oxina
Descripción general
Descripción
El sulfato de oxiquinolina es un fenol heterocíclico y un derivado de la quinolina. Posee propiedades antisépticas, desinfectantes y pesticidas. Este compuesto se utiliza a menudo como estabilizador para el peróxido de hidrógeno y, a veces, se agrega a los productos cosméticos .
Aplicaciones Científicas De Investigación
El sulfato de oxiquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo exacto por el cual el sulfato de oxiquinolina ejerce su efecto biocida no se comprende completamente. se sabe que actúa como un biocida, eliminando bacterias y hongos . En la orina, el 60% de la dosis se excreta como conjugados de glucurónido y el 23% como conjugados de sulfato .
Análisis Bioquímico
Biochemical Properties
Oxyquinoline sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a biocide to eliminate bacteria and fungi
Cellular Effects
Oxyquinoline sulfate has a significant impact on various types of cells and cellular processes. It is used as a biocidal component of several over-the-counter products, marketed for inhibiting abnormal biological growth and restoring natural pH
Metabolic Pathways
Oxyquinoline sulfate is involved in certain metabolic pathways. In the urine, 60% of the dose is excreted as glucuronide conjugates and 23% of the dose as sulfate conjugates . In the bile, 9% of the total dose is found as glucuronide conjugates
Métodos De Preparación
El sulfato de oxiquinolina se puede sintetizar mediante varios métodos:
Descarboxilación del ácido 8-hidroxiquinolina-4-carboxílico: Este método implica la eliminación de un grupo carboxilo del ácido 8-hidroxiquinolina-4-carboxílico.
Calentar 2-aminofenol, 2-nitrofenol y glicerina en ácido sulfúrico: Este método implica una reacción entre estos compuestos bajo la influencia del ácido sulfúrico.
Análisis De Reacciones Químicas
El sulfato de oxiquinolina sufre varias reacciones químicas:
Oxidación: El sulfato de oxiquinolina se puede oxidar para formar derivados de la quinolina.
Reducción: Se puede reducir bajo condiciones específicas para producir diferentes productos.
Sustitución: Este compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Comparación Con Compuestos Similares
El sulfato de oxiquinolina es similar a otros derivados de la quinolina, como:
8-Hidroxiquinolina:
Hidroxiquinolina: Este compuesto tiene propiedades antisépticas y desinfectantes similares.
El sulfato de oxiquinolina es único debido a su uso específico como estabilizador para el peróxido de hidrógeno y su aplicación en productos cosméticos .
Propiedades
IUPAC Name |
quinolin-8-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025436 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYQUINOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action remains unclear, research suggests that Oxyquinoline Sulfate and its parent compound, Oxyquinoline, might exert their antimicrobial effects by chelating metal ions, particularly divalent cations like Cu2+ and Fe3+, which are essential for microbial enzyme activity. [] This chelation disrupts critical metabolic processes within the microorganisms, ultimately leading to their inhibition or death.
A: Research highlights some potential concerns regarding the safety of Oxyquinoline Sulfate. Studies show it exhibits mutagenic activity in the Ames test and the mouse lymphoma assay. [] While some rodent studies indicate it's not carcinogenic, the International Agency for Research on Cancer finds the existing evidence inadequate to determine carcinogenicity definitively. [] Further research, particularly on human subjects, is needed to establish a comprehensive safety profile for Oxyquinoline Sulfate.
A: Existing research on Oxyquinoline Sulfate reveals significant data gaps. For instance, there's a lack of sensitization test data for both Oxyquinoline Sulfate and Oxyquinoline. [] Furthermore, information on its UV absorption characteristics is needed, especially for leave-on cosmetic applications, to assess the potential for photoirritation and photosensitization. [] Additionally, data on impurities present in Oxyquinoline Sulfate is crucial to ensure product safety. [] Future research should prioritize addressing these gaps to enable a comprehensive safety and efficacy assessment.
A: While Oxyquinoline Sulfate demonstrates effectiveness against certain microorganisms, its efficacy relative to other antimicrobial agents remains underexplored. Research comparing its potency and spectrum of activity to alternative agents is limited. [] Additionally, the safety concerns raised by its mutagenic potential necessitate a thorough comparative analysis with existing options to determine its overall risk-benefit profile.
A: Research indicates that Oxyquinoline, the parent compound of Oxyquinoline Sulfate, is metabolized in the body and subsequently excreted in urine primarily as glucuronides. [] This suggests that the body can process and eliminate Oxyquinoline Sulfate, but further investigation is needed to determine the complete metabolic pathway and potential for accumulation in specific tissues.
A: While the provided abstracts don't explicitly mention the molecular formula and weight of Oxyquinoline Sulfate, they highlight that it is the sulfate salt of Oxyquinoline, a heterocyclic phenol. [, ] Further research in chemical databases or literature focusing on its structural characterization would provide detailed information about its molecular formula, weight, and spectroscopic data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


